molecular formula C15H19N3OS B216292 N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide

Cat. No. B216292
M. Wt: 289.4 g/mol
InChI Key: GCKFZYXSBVTBPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide is a chemical compound that belongs to the class of organic compounds known as thiadiazoles. It is a synthetic compound that has been widely studied due to its potential applications in the field of medicinal chemistry.

Mechanism of Action

The exact mechanism of action of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide is not fully understood. However, it has been suggested that it may act by inhibiting the activity of certain enzymes or proteins that are involved in the development and progression of various diseases. It may also modulate the activity of certain neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has been found to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain, improve cognitive function, and inhibit the growth and proliferation of cancer cells. It has also been found to modulate the activity of certain neurotransmitters in the brain, which may contribute to its therapeutic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide is its potential use as a therapeutic agent for the treatment of various diseases. It has also been found to exhibit a wide range of biological activities, which makes it a promising candidate for further research. However, one of the limitations of this compound is its potential toxicity, which may limit its use in clinical settings.

Future Directions

There are several future directions for research on N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide. One area of research is the development of more efficient and cost-effective synthesis methods for this compound. Another area of research is the investigation of its potential use as a therapeutic agent for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer. Furthermore, the mechanism of action of this compound needs to be further elucidated in order to fully understand its therapeutic potential.

Synthesis Methods

The synthesis of N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide involves the reaction of 5-isopropyl-1,3,4-thiadiazole-2-thiol with 4-bromobutyrophenone in the presence of a base such as potassium carbonate. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide has been extensively studied for its potential applications in the field of medicinal chemistry. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been investigated for its potential use as a therapeutic agent for the treatment of various diseases, such as Alzheimer's disease, Parkinson's disease, and cancer.

properties

Product Name

N-(5-isopropyl-1,3,4-thiadiazol-2-yl)-4-phenylbutanamide

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

4-phenyl-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)butanamide

InChI

InChI=1S/C15H19N3OS/c1-11(2)14-17-18-15(20-14)16-13(19)10-6-9-12-7-4-3-5-8-12/h3-5,7-8,11H,6,9-10H2,1-2H3,(H,16,18,19)

InChI Key

GCKFZYXSBVTBPM-UHFFFAOYSA-N

SMILES

CC(C)C1=NN=C(S1)NC(=O)CCCC2=CC=CC=C2

Canonical SMILES

CC(C)C1=NN=C(S1)NC(=O)CCCC2=CC=CC=C2

Origin of Product

United States

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